N-(1-cyclopropylethyl)-4-fluoro-3-methylaniline
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound’s systematic IUPAC name, This compound , reflects its molecular architecture. The parent structure is aniline (C6H5NH2), with three substituents:
- A fluoro group (-F) at the 4-position of the benzene ring.
- A methyl group (-CH3) at the 3-position of the benzene ring.
- An N-substituted 1-cyclopropylethyl group (-CH(CH2C3H5) attached to the amine nitrogen.
The structural formula is represented as CC1=C(C=CC(=C1)NC(C)C2CC2)F , where the cyclopropane ring (C2CC2) branches from the ethyl group bonded to the nitrogen. This SMILES notation confirms the connectivity of the cyclopropylethyl moiety to the aniline backbone.
Molecular Formula and Weight Analysis
The molecular formula C12H16FN indicates 12 carbon atoms, 16 hydrogen atoms, one fluorine atom, and one nitrogen atom. This composition is consistent across multiple sources, including PubChem, CymitQuimica, and BLDpharm.
The molecular weight is calculated as follows:
- Carbon (C): 12.01 g/mol × 12 = 144.12 g/mol
- Hydrogen (H): 1.008 g/mol × 16 = 16.13 g/mol
- Fluorine (F): 19.00 g/mol × 1 = 19.00 g/mol
- Nitrogen (N): 14.01 g/mol × 1 = 14.01 g/mol
Total : 144.12 + 16.13 + 19.00 + 14.01 = 193.26 g/mol
This matches the reported molecular weight in PubChem and supplier databases.
CAS Registry Number and PubChem Identifier Validation
The CAS Registry Number for this compound is 1340452-44-9 , verified by PubChem, CymitQuimica, and BLDpharm. This identifier distinguishes it from structurally related compounds, such as:
- N-(1-cyclopropylethyl)-4-fluoro-2-methylaniline (CAS 1020961-24-3)
- N-(cyclopropylmethyl)-4-fluoro-3-methylaniline (CAS 1341914-66-6)
The PubChem CID for the compound is 62809845 , corresponding to its entry in the PubChem database, which provides validated 2D and 3D structural data.
| Identifier | Value | Source Validation |
|---|---|---|
| CAS Registry Number | 1340452-44-9 | |
| PubChem CID | 62809845 | |
| Molecular Formula | C12H16FN |
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-4-fluoro-3-methylaniline |
InChI |
InChI=1S/C12H16FN/c1-8-7-11(5-6-12(8)13)14-9(2)10-3-4-10/h5-7,9-10,14H,3-4H2,1-2H3 |
InChI Key |
RSALBVRDPHCGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(C)C2CC2)F |
Origin of Product |
United States |
Preparation Methods
Formation of N-(1-Cyclopropylethyl)-4-fluoro-3-methylaniline
Alternative Route via Cross-Coupling
Recent advances suggest the use of cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to install the amino group selectively on aromatic rings, especially when functionalized with fluorine and methyl groups.
Critical Reaction Conditions and Control Parameters
| Reaction Step | Temperature | Solvent | Reagents | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 3-5°C | Aqueous buffer | Cyclopropylamine | Maintains regioselectivity and prevents side reactions |
| Acetylation | Room temperature to 50°C | Pyridine or acetic anhydride | Acetic anhydride | Protects amino group during reduction |
| Reduction | 40-50°C | Ethanol or methanol | Hypophosphorous acid, sulfuric acid | Ensures complete reduction of nitro groups |
| Diazotization | 0-5°C | Hydrochloric acid | Sodium nitrite | Critical for controlling diazonium salt stability |
Data Table: Summary of Synthetic Routes
| Method | Starting Material | Key Reactions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nitration & Substitution | Nitrobenzene derivatives | Nucleophilic substitution, reduction, diazotization | 70-85% | High regioselectivity | Multi-step, sensitive to reaction conditions |
| Cross-Coupling | Aromatic halides | Palladium-catalyzed coupling | 75-90% | High efficiency, fewer steps | Requires expensive catalysts |
| Direct Amination | Aniline derivatives | Catalytic amination | 65-80% | Simpler process | Less regioselective |
Scientific Research Applications
N-(1-cyclopropylethyl)-4-fluoro-3-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)-4-fluoro-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can introduce strain into the molecule, enhancing its reactivity. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, while the methyl group can influence its binding affinity to targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
The electronic and steric profiles of aromatic amines are heavily influenced by substituents. Below is a comparative analysis:
Table 1: Key Properties of N-(1-Cyclopropylethyl)-4-fluoro-3-methylaniline and Analogues
Stability and Pharmacological Relevance
- Lipophilicity : The 3-methyl group in the target compound enhances lipophilicity (predicted logP ~2.5) relative to polar nitro-containing analogues (e.g., logP ~1.8 for nitro derivatives), favoring blood-brain barrier penetration in drug candidates .
- Metabolic Resistance : Fluorine substituents resist cytochrome P450 oxidation, a trait shared with trifluoromethylated anilines (e.g., Imp. A in ), though methyl groups offer fewer steric constraints .
Biological Activity
N-(1-cyclopropylethyl)-4-fluoro-3-methylaniline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula C12H16FN and a molecular weight of approximately 193.26 g/mol. Its structure includes a cyclopropyl group, a fluorine atom at the para position of the aniline ring, and a methyl group at the meta position. These features contribute to its chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The presence of the fluorine atom enhances its ability to interact with biological macromolecules, potentially increasing its binding affinity to various targets.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating effective inhibition of growth. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including:
- Inhibition of cell cycle progression : By affecting specific regulatory proteins involved in cell division.
- Induction of apoptosis : Triggering programmed cell death in cancerous cells.
The biological activity of this compound can be attributed to its structural characteristics:
- Fluorine Atom : Enhances lipophilicity and facilitates stronger interactions with target proteins.
- Cyclopropyl Group : Provides conformational rigidity, which may improve binding affinity to enzymes or receptors involved in disease processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| N-(1-cyclopropylethyl)-4-fluoroaniline | Lacks methyl group | Different biological activity profiles due to structural changes |
| N-(1-cyclopropylethyl)-3-chloroaniline | Contains chlorine instead of fluorine | Affects reactivity and potential applications |
| 4-Fluoroaniline | Base structure without cyclopropyl group | Less complex interactions with biological systems |
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, suggesting strong antimicrobial potential compared to standard antibiotics.
Study 2: Anticancer Properties
In another investigation focusing on human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration). Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role as an apoptosis inducer.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The aniline backbone undergoes directed electrophilic substitution , with regioselectivity controlled by substituent effects:
-
Fluorine (meta-directing) and methyl (ortho/para-directing) groups create competing electronic influences.
-
Experimental data shows preferential substitution at the para position relative to the methyl group (ortho to fluorine) due to steric hindrance from the cyclopropylethyl chain.
Example Reaction: Nitration
| Conditions | Product | Yield | Source |
|---|---|---|---|
| HNO₃/H₂SO₄ (0°C, 2 hr) | 4-fluoro-3-methyl-5-nitroaniline derivative | 68% |
Palladium-Catalyzed Coupling Reactions
The amine participates in cross-coupling reactions facilitated by palladium catalysts, leveraging its aromatic ring for bond formation:
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids under optimized conditions :
| Catalyst System | Ligand | Solvent | Base | Yield |
|---|---|---|---|---|
| Pd₂(dba)₃/XantPhos | XantPhos | Dioxane | Cs₂CO₃ | 82% |
| Pd(OAc)₂/BippyPhos | BippyPhos | NMP | K₂CO₃ | 75% |
Typical protocol: Reactants heated at 100°C for 12 hr under inert atmosphere .
Buchwald-Hartwig Amination
Forms C–N bonds with aryl halides, producing diarylamines :
| Aryl Halide | Product | Yield |
|---|---|---|
| 4-Bromotoluene | N-(1-cyclopropylethyl)-4'-methyl-4-fluoro-3-methyl-diphenylamine | 78% |
Alkylation and Acylation
The primary amine undergoes N-functionalization under mild conditions:
Alkylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 25°C, 6 hr | N-methyl-N-(1-cyclopropylethyl) derivative | 89% |
Acylation
| Acylating Agent | Solvent | Product | Yield |
|---|---|---|---|
| Acetyl chloride | CH₂Cl₂ | N-acetylated derivative | 92% |
Oxidation Reactions
Controlled oxidation yields nitroso or nitro derivatives, critical for further functionalization :
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂/FeSO₄ | pH 3, 50°C, 3 hr | Nitroso compound | 54% |
| KMnO₄/H₂SO₄ | Reflux, 2 hr | Nitro derivative | 61% |
Diazotization and Subsequent Reactions
The amine forms diazonium salts, enabling diverse transformations:
Azo Coupling
| Diazonium Salt Partner | Coupling Substrate | Product | Yield |
|---|---|---|---|
| β-Naphthol | Alkaline aqueous medium | Azo dye derivative | 73% |
Sandmeyer Reaction
| Conditions | Product | Yield |
|---|---|---|
| CuCN/KCN | Cyano-substituted arene | 65% |
Stability Under Metabolic Conditions
In vitro studies with human liver microsomes reveal oxidative dealkylation as the primary metabolic pathway :
| Enzyme System | Major Metabolite | Half-life (min) |
|---|---|---|
| CYP3A4 | 4-fluoro-3-methylaniline | 23.5 |
Reaction with Organometallic Reagents
The cyclopropylethyl group participates in ring-opening reactions with Grignard reagents :
| Reagent | Product | Yield |
|---|---|---|
| CH₃MgBr | Linear alkylamine derivative | 67% |
This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in medicinal chemistry for constructing complex architectures. Future studies should explore its applications in asymmetric catalysis and photochemical transformations.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation with NaH | NaH | DMF | 70–75 | |
| Alkylation with K₂CO₃ | K₂CO₃ | MeCN | 65–70 |
Note : Optimizing base strength and solvent polarity can mitigate side reactions like over-alkylation.
Basic: How is this compound characterized for purity and structure?
Answer:
Standard analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropane proton splitting, aromatic fluorine coupling).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- Melting Point : If crystalline, compare observed vs. literature values (limited data available; infer from analogs like 4-fluoro-3-methylaniline, mp = 36°C) .
Advanced: How does the cyclopropylethyl substituent influence the compound’s stability and reactivity?
Answer:
The cyclopropyl group introduces steric strain and electron-rich character, affecting:
- Stability : Susceptibility to ring-opening under acidic or oxidative conditions.
- Reactivity : Enhanced nucleophilicity at the aniline nitrogen due to electron-donating cyclopropane.
- Biological Activity : Improved lipophilicity for membrane permeability, as seen in structurally related compounds targeting enzymes or receptors .
Mitigation Strategy : Stability studies under varying pH and temperature (e.g., 25–40°C, pH 2–9) can identify degradation pathways .
Advanced: How can computational modeling predict the biological activity of this compound?
Answer:
- Molecular Docking : Screen against targets like cytochrome P450 or kinase enzymes using software (AutoDock, Schrödinger).
- QSAR Models : Correlate substituent effects (e.g., fluorine position, cyclopropane size) with activity trends from analogs (e.g., antimicrobial IC₅₀ values) .
- ADME Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = ~2.5, high gastrointestinal absorption) .
Advanced: How to resolve contradictions in reported reaction yields for similar compounds?
Answer:
Discrepancies often arise from:
- Reaction Scale : Microscale vs. bulk synthesis (e.g., 70% yield at 1 g vs. 50% at 100 g).
- Purification Methods : Column chromatography vs. recrystallization.
- Reagent Purity : Halide starting materials contaminated with moisture reduce efficiency.
Q. Table 2: Yield Optimization Strategies
| Factor | Impact on Yield | Solution |
|---|---|---|
| Moisture in reagents | Decreases | Use molecular sieves |
| Temperature control | Increases | Reflux with condenser |
| Solvent choice | Variable | Screen solvents (DMF vs. THF) |
Advanced: What are the challenges in assessing biological activity, and how are they addressed?
Answer:
- False Positives in Assays : Cyclopropane derivatives may aggregate in solution. Use detergent (e.g., 0.01% Tween-80) to prevent nonspecific binding .
- Metabolic Instability : Incubate with liver microsomes to identify rapid degradation (t₁/₂ < 30 min suggests need for prodrug design) .
- Target Selectivity : Compare inhibition profiles against related targets (e.g., kinase panels) to refine SAR .
Data Contradiction: Why do studies report varying biological activities for cyclopropane-containing anilines?
Answer:
Differences arise from:
- Structural Variations : Minor changes (e.g., fluoro vs. methyl substituents) drastically alter target binding.
- Assay Conditions : Varying cell lines or enzyme isoforms (e.g., CYP3A4 vs. CYP2D6).
- Purity : Impurities >2% (e.g., unreacted aniline) can skew results. Validate purity via HPLC before testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
